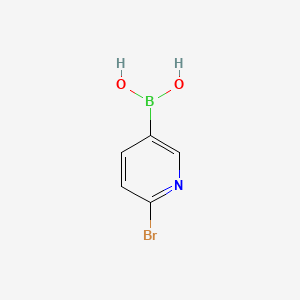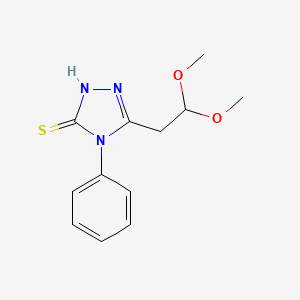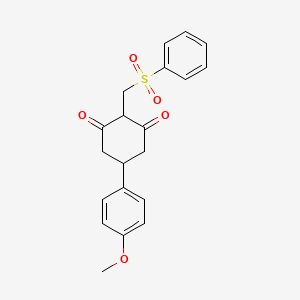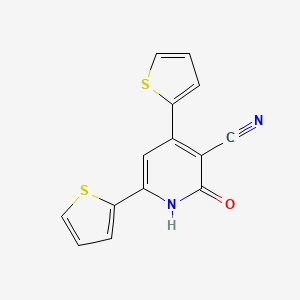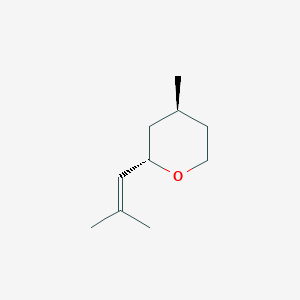
(+)-trans-Rose oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-rose oxide is a rose oxide in which both of the stereocentres have S configuration. It is also known as (+)-trans-rose oxide. It is an enantiomer of a (2R,4R)-rose oxide.
Applications De Recherche Scientifique
Synthesis and Applications in Perfumery:
- Dwivedi et al. (2018) developed a novel, convenient, and cost-effective process for synthesizing rose-oxide stereoisomers from β-citronellol. This method offers an alternative to traditional rose oxide production and has potential applications in high-value perfumes (Dwivedi et al., 2018).
- Ravelli et al. (2011) evaluated the environmental burdens of rose oxide synthesis, highlighting the advantages of photochemical alternatives in this process (Ravelli et al., 2011).
Biotechnological Production:
- Pimentel et al. (2012) reported the biotransformation of citronellol into rose oxide using Pseudomonas spp. This method shows promise for the commercial production of rose oxide as a bioflavour (Pimentel et al., 2012).
- Demyttenaere et al. (2004) explored the biotransformation of citronellol by fungi, resulting in the production of rose oxides, highlighting its potential in fragrance creation (Demyttenaere et al., 2004).
Nanotechnology Applications:
- Haghighi and Tabrizi (2013) utilized rose water for the synthesis of reduced graphene oxide nanosheets, demonstrating its potential in sensor and biosensor fabrication (Haghighi & Tabrizi, 2013).
- Fihri et al. (2012) synthesized unique rose-shaped nickel oxide nanostructures, showcasing their potential as nanocatalysts and in energy storage devices (Fihri et al., 2012).
Biomedical Research:
- Maia et al. (2021) investigated the antidepressant activity of rose oxide, indicating its potential modulation of the serotonergic pathway (Maia et al., 2021).
- Nonato et al. (2012) explored the anti-inflammatory properties of rose oxide, suggesting its effectiveness in reducing inflammation and leukocyte migration (Nonato et al., 2012).
Propriétés
Numéro CAS |
5258-10-6 |
|---|---|
Nom du produit |
(+)-trans-Rose oxide |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2S,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m0/s1 |
Clé InChI |
CZCBTSFUTPZVKJ-VHSXEESVSA-N |
SMILES isomérique |
C[C@H]1CCO[C@@H](C1)C=C(C)C |
SMILES |
CC1CCOC(C1)C=C(C)C |
SMILES canonique |
CC1CCOC(C1)C=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



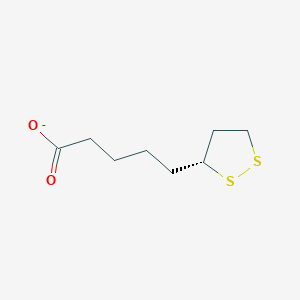
![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)
![(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![3,4,5-trimethoxy-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]benzamide](/img/structure/B1223913.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)
![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1223922.png)
